molecular formula C8H14O B1583786 Cyclohexyl vinyl ether CAS No. 2182-55-0

Cyclohexyl vinyl ether

Cat. No.: B1583786
CAS No.: 2182-55-0
M. Wt: 126.2 g/mol
InChI Key: VGIYPVFBQRUBDD-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid with a sweetish odor and is soluble in water and many organic solvents . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl vinyl ether can be synthesized through the reaction of cyclohexanol with acetylene in the presence of a potassium hydroxide (KOH) solution. The reaction is carried out in a synthesis tower at temperatures ranging from 150 to 180°C and pressures between 0.18 to 0.45 MPa. The cyclohexanol and KOH solution are sprayed from the top of the tower, while the acetylene gas is introduced from the bottom, allowing for a counter-current reaction .

Industrial Production Methods

The industrial production of this compound follows a similar process to the synthetic route described above. The reaction conditions are optimized to ensure high yield and purity of the product. The unreacted gases and the product are separated through condensation, and the KOH solution is recycled for further use .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl vinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Polymer Chemistry:
    • CHVE is primarily used as an intermediate in the synthesis of vinyl chloride polymers. It participates in charge transfer-complex polymerization with electron-deficient monomers such as maleic anhydride, enhancing the solubility and flexibility of the resulting copolymers .
    • The compound's ability to form alternating copolymers contributes to improved mechanical properties and thermal stability, making it suitable for applications requiring durable materials.
  • Coatings and Adhesives:
    • In industrial applications, CHVE is utilized in the production of coatings and adhesives due to its excellent adhesion properties and ability to crosslink with other polymers. These characteristics are particularly beneficial in anticorrosion systems where durability is essential .
    • The incorporation of CHVE into resin formulations enhances their performance, providing better resistance to environmental factors.
  • Pharmaceuticals:
    • The compound is also explored for use in drug delivery systems. Its solubility in various solvents allows for the development of formulations that can improve the bioavailability of certain drugs .
    • Research indicates that CHVE can be employed in synthesizing biologically active compounds, expanding its potential therapeutic applications.

Case Study 1: Cationic Polymerization

A study investigated the use of CHVE in cationic polymerization processes to produce alkyd-type surface coatings. The resulting polymers demonstrated enhanced mechanical properties compared to traditional formulations, highlighting CHVE's role in advancing coating technologies .

Case Study 2: Anticorrosion Coatings

Research focused on developing anticorrosion coatings using CHVE-based resins showed significant improvements in adhesion and flexibility. These coatings exhibited superior performance under harsh environmental conditions, underscoring the compound's utility in protective applications .

Comparative Table of Applications

Application Area Description Benefits
Polymer ChemistryIntermediate for vinyl chloride polymersEnhanced solubility and mechanical properties
Coatings & AdhesivesUsed in resin formulations for coatingsImproved adhesion and durability
PharmaceuticalsPotential use in drug delivery systemsIncreased bioavailability of drugs

Mechanism of Action

The mechanism of action of Cyclohexyl vinyl ether involves its interaction with various molecular targets and pathways. It can act as a monomer in polymerization reactions, forming polymers with unique properties. The vinyl group allows for easy modification and functionalization, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methyl ether
  • Cyclohexyl ethyl ether
  • Cyclohexyl propyl ether

Uniqueness

Cyclohexyl vinyl ether is unique due to its vinyl group, which provides reactivity and versatility in chemical reactions. This makes it more suitable for specific applications compared to other cyclohexyl ethers .

Biological Activity

Cyclohexyl vinyl ether (CHVE), with the chemical formula C8H14OC_8H_{14}O and CAS No. 2182-55-0, is a monofunctional vinyl ether that has garnered interest in various fields due to its unique properties and potential applications. This article explores the biological activity of CHVE, focusing on its synthesis, polymerization behaviors, and applications in biological systems.

CHVE is characterized by its solubility in water and many organic solvents, making it a versatile compound in chemical processes. It is synthesized through the reaction of acetylene with ethanol in the presence of a base. This synthesis pathway is crucial for producing CHVE for industrial applications, particularly in the production of vinyl chloride polymers and fluoropolymer resins .

Polymerization Techniques

This compound can undergo various polymerization techniques, including cationic polymerization. Research has demonstrated that CHVE can be copolymerized with other monomers to enhance properties such as solubility and flexibility. For instance, copolymerization with tetradecyl methacrylate has been explored to improve cold flow properties and oxidative stability .

Biological Activity

  • Antimicrobial Properties :
    • Studies have indicated that polymers derived from CHVE exhibit antimicrobial activity. For example, cationic polymers containing CHVE have shown effectiveness against various microbial strains by disrupting cell membranes, which suggests potential applications in biomedical coatings and drug delivery systems .
  • Cell Viability :
    • Research assessing the cytotoxicity of CHVE-derived polymers has shown that they can maintain cell viability at concentrations up to 2000 µg/ml. This property is particularly important for applications in gene therapy and drug delivery, where biocompatibility is crucial .
  • Gene Delivery Systems :
    • Cationic polymers based on CHVE have been investigated as vehicles for gene delivery. These systems demonstrate high transfection efficiencies in various cell lines while exhibiting low cytotoxicity, making them promising candidates for therapeutic applications .

Case Study 1: Antimicrobial Activity

A study focused on cationic polymers derived from CHVE highlighted their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved depolarization of the cytoplasmic membrane, leading to cell death. The effectiveness of these polymers suggests their potential use in medical devices to prevent infections .

Case Study 2: Gene Delivery Efficiency

In another investigation, a gene delivery system utilizing CHVE-based cationic polymers was tested on human embryonic kidney cells (HEK293). The results indicated significant transfection efficiency with minimal toxicity compared to traditional methods. This study underscores the potential of CHVE-derived materials in advancing gene therapy techniques .

Market Insights

The global market for this compound is projected to grow significantly due to its increasing applications across various industries, including coatings, adhesives, and biomedical fields. The market size was valued at approximately USD 27 million in 2021 and is expected to reach USD 50 million by 2031, reflecting a compound annual growth rate (CAGR) of 6.1% .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cyclohexyl vinyl ether (CHVE), and how are they validated?

CHVE can be synthesized via catalytic vinylation, where cyclohexanol reacts with acetylene in the presence of alkali metal hydroxides (e.g., KOH) under controlled conditions. Key parameters include reaction temperature (optimized near 60–80°C), acetylene feed rate, and catalyst selection (e.g., HgO or ZnCl₂ for regioselectivity) . Validation involves monitoring reaction progress using gas chromatography (GC) and verifying product purity via boiling point (147°C) and density (0.888 g/cm³ at 20°C) checks .

Q. Which spectroscopic techniques are most effective for characterizing CHVE’s structure and purity?

Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for structural confirmation, identifying vinyl ether protons (δ 4.0–4.5 ppm) and cyclohexyl resonances. Infrared (IR) spectroscopy detects the vinyl ether C-O-C stretch (~1220 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹). Purity is assessed via refractive index (n²⁰ = 1.482) and GC-MS to detect impurities like unreacted cyclohexanol or oligomers .

Advanced Research Questions

Q. How do reaction parameters influence the glass transition temperature (Tg) of poly(CHVE), and why do reported Tg values vary?

The Tg of poly(CHVE) (reported as 81°C in homopolymers) depends on molecular weight, crosslinking density, and polymerization initiators (e.g., cationic vs. radical) . Discrepancies arise from differences in sample preparation (e.g., solvent casting vs. bulk polymerization) and measurement techniques (DSC heating rates, sample history). Researchers should standardize protocols, such as using a heating rate of 10°C/min under nitrogen, and report polydispersity indices to reconcile data .

Q. What strategies optimize CHVE yield in catalytic vinylation, particularly regarding solvent and catalyst selection?

Solvents with low polarity (e.g., toluene) enhance acetylene solubility and reduce side reactions. Catalysts like ZnCl₂ improve regioselectivity, while HgO increases reaction rates but raises toxicity concerns. Yield optimization involves balancing acetylene feed rate (0.5–1.0 L/min) and reaction duration (2–4 hours). Post-synthesis, distillation at reduced pressure (20–30 mmHg) isolates CHVE with >99% purity .

Q. How does CHVE’s solubility profile impact its application in polymer electrolyte systems?

CHVE’s low water solubility (8% at 25°C) and miscibility with polar aprotic solvents (e.g., THF, DMF) make it suitable for synthesizing graft copolymers with poly(ethylene oxide) (PEO) side chains. These electrolytes require LiTFSI doping (1:20 salt-to-monomer ratio) and annealing at 80°C to enhance ionic conductivity (up to 10⁻⁴ S/cm). Solvent selection (e.g., dry DMF) and moisture control (<0.1 ppm H₂O) are critical to prevent side reactions .

Q. Methodological Considerations

Q. How should researchers address contradictions in reported physical properties of CHVE?

For example, molecular weight discrepancies (126.20 g/mol in vs. 196.32 g/mol in ) arise from misattribution to structurally similar compounds (e.g., cyclohexane-1,4-dimethanolmonovinylether, CAS 114651-37-5). Always cross-validate CAS numbers (CHVE: 2182-55-0) and reference peer-reviewed datasets .

Q. What safety protocols are essential when handling CHVE in synthetic workflows?

CHVE’s flammability (flash point 34°C) mandates inert-atmosphere storage (argon) and spark-free equipment. Use NIOSH-approved respirators if vapor exposure exceeds 3.3 kPa (60°C). Skin contact requires immediate washing with soap/water, while spills are neutralized with vermiculite .

Properties

IUPAC Name

ethenoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIYPVFBQRUBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31976-09-7
Record name Poly(cyclohexyl vinyl ether)
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DSSTOX Substance ID

DTXSID1074339
Record name (Ethenyloxy)-cyclohexane
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Molecular Weight

126.20 g/mol
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CAS No.

2182-55-0
Record name Cyclohexyl vinyl ether
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Record name (Vinyloxy)cyclohexane
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Record name 2182-55-0
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Record name Cyclohexane, (ethenyloxy)-
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Record name (Ethenyloxy)-cyclohexane
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Record name (vinyloxy)cyclohexane
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Record name (VINYLOXY)CYCLOHEXANE
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Synthesis routes and methods

Procedure details

A jet loop reactor having an internal volume of about 10.5 l and equipped with a jet nozzle fitted at the head of the reactor and an external circulation pump was charged with about 10.5 kg of a mixture of 5% by weight of potassium cyclohexoxide in cyclohexanol, which was prepared by reaction of cyclohexanol with potassium hydroxide and subsequent distillative removal of the water formed in the reaction. After heating to 159° C., the system was pressurized with ethyne to 2.0 MPa absolute. The reaction mixture was circulated through the jet nozzle by means of a circulation pump and the reacted ethyne was replaced while the total pressure was held constant. Any excess product was removed by a pressure control. The reactor was operated in the absence of a continuous gas phase. After the uptake of ethyne fell to zero, a sample was taken and analyzed by gas chromatography. 91.7% by weight of vinyl cyclohexyl ether and about 0.4% by weight of unconverted cyclohexanol were obtained. The residue was about 6% by weight, consisted predominantly of the potassium cyclohexoxide catalyst and was predominantly undissolved. The remainder is attributable to quantitatively insignificant materials, such as ethyne and ethyl vinyl ether. The conversion of cyclohexanol was 99.6%, based on the cyclohexanol used. The productivity rate was 0.10 kg of vinyl cyclohexyl ether per liter of reaction volume per hour.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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